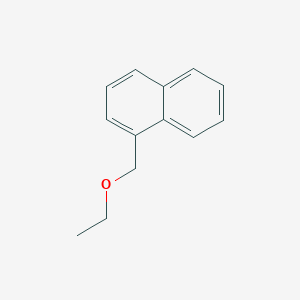![molecular formula C11H14F3N3O B1331593 {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol CAS No. 914636-85-4](/img/structure/B1331593.png)
{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as Methanol, has a molecular formula of C11H14F3N3O and a molecular weight of 261.24 . It consists of a piperidine ring attached to a pyrimidine moiety with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring attached to a pyrimidine moiety with a trifluoromethyl group . More detailed structural analysis may be found in related papers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 261.24 g/mol . It has a topological polar surface area of 49.2 Ų . The compound has a rotatable bond count of 2 . The exact mass of the compound is 261.10889656 g/mol .Aplicaciones Científicas De Investigación
Metabolic Properties and Pharmacokinetics
- {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol has been studied for its metabolic and pharmacokinetic properties. Sharma et al. (2012) examined the disposition of this compound, identifying it as a dipeptidyl peptidase IV inhibitor with potential for treating type 2 diabetes. The study revealed insights into the compound's absorption, metabolism, and elimination routes, highlighting its rapid absorption and primary elimination through urine in humans (Sharma et al., 2012).
Synthesis and Structural Analysis
- The synthesis and crystal structure of similar piperidin-4-yl methanol derivatives have been explored. Girish et al. (2008) synthesized a related compound and investigated its structure through X-ray crystallography, revealing insights into the molecular conformation and intermolecular interactions (Girish et al., 2008).
Potential in Diabetes Treatment
- Ammirati et al. (2009) synthesized a series of proline amides, including a derivative of {1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol, as inhibitors of dipeptidyl peptidase IV for treating type 2 diabetes. Their study highlighted the potency and selectivity of these compounds, suggesting potential therapeutic applications (Ammirati et al., 2009).
Applications in Anticonvulsant Drug Development
- Georges et al. (1989) conducted structural and electronic property studies on anticonvulsant compounds, including derivatives of piperidin-4-yl methanol. Their findings contribute to the understanding of how these compounds might be effective in treating convulsions (Georges et al., 1989).
Antibacterial Activity
- The antibacterial activity of piperidine-containing pyrimidine derivatives has been explored. Merugu et al. (2010) synthesized various compounds and tested their effectiveness against bacterial strains, demonstrating the potential of these compounds in antibacterial applications (Merugu et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Mode of Action
The trifluoromethyl group could enhance the compound’s binding affinity and selectivity .
Biochemical Pathways
If it indeed inhibits collagen prolyl-4-hydroxylase, it could impact collagen biosynthesis and related pathways .
Pharmacokinetics
Its predicted boiling point is 3770±520 °C, and its predicted density is 1304±006 g/cm3 . These properties could influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
If it inhibits collagen prolyl-4-hydroxylase, it could potentially reduce collagen synthesis, affecting tissue structure and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its predicted pKa is 14.94±0.10 , suggesting that it may be more stable and active in alkaline conditions.
Propiedades
IUPAC Name |
[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c12-11(13,14)9-1-4-15-10(16-9)17-5-2-8(7-18)3-6-17/h1,4,8,18H,2-3,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGMOWSJXRECDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

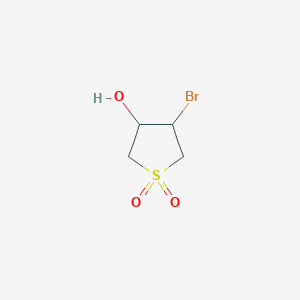
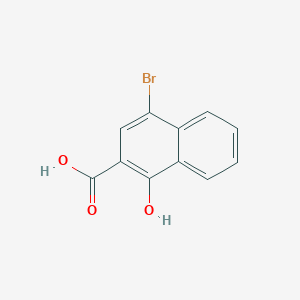
![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)
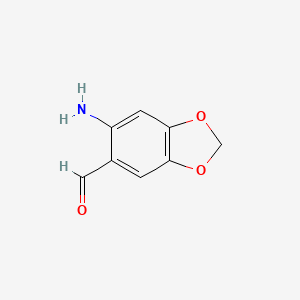
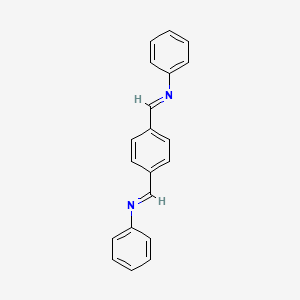
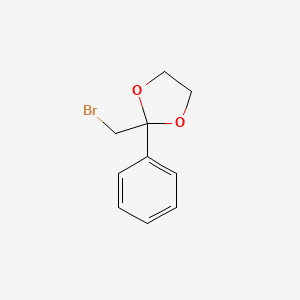
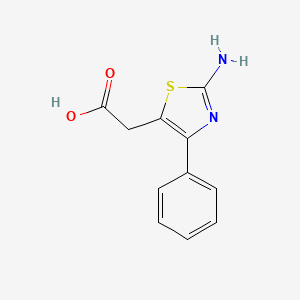
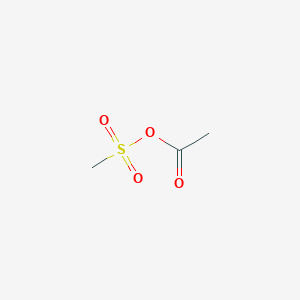
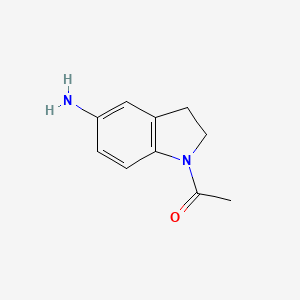
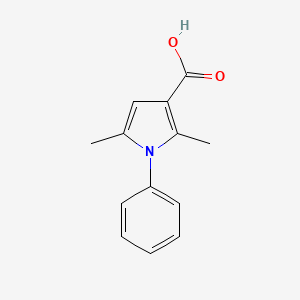
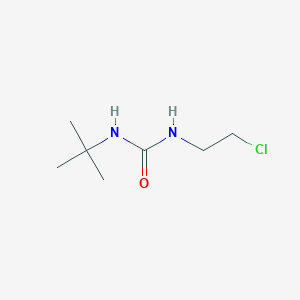
![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)
